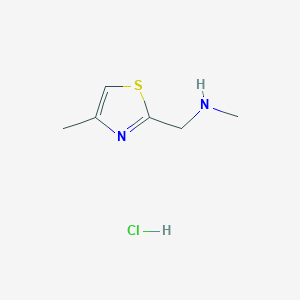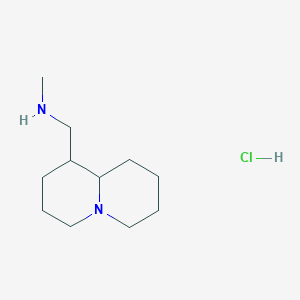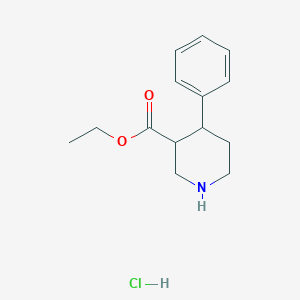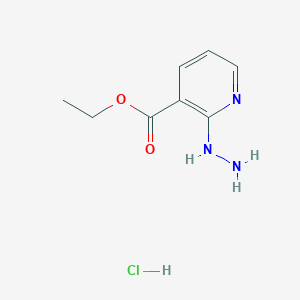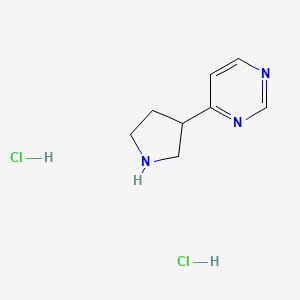
4-(3-Pyrrolidinyl)pyrimidine dihydrochloride
Vue d'ensemble
Description
4-(3-Pyrrolidinyl)pyrimidine dihydrochloride is a synthetic derivative of pyrimidine, which is a heterocyclic aromatic organic compound. It is a white crystalline powder that is soluble in water and methanol, and is used as a reagent in organic synthesis. 4-(3-Pyrrolidinyl)pyrimidine dihydrochloride has a variety of applications in scientific research, including drug development, biochemistry, and molecular biology.
Applications De Recherche Scientifique
4-(3-Pyrrolidinyl)pyrimidine dihydrochloride has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and as a building block in the synthesis of small molecules, such as drugs and pharmaceuticals. It is also used as a substrate in enzyme assays, and as a ligand in the study of protein-ligand interactions. Furthermore, 4-(3-Pyrrolidinyl)pyrimidine dihydrochloride is used in the study of enzyme kinetics and in the development of inhibitors for enzyme targets.
Mécanisme D'action
The mechanism of action of 4-(3-Pyrrolidinyl)pyrimidine dihydrochloride is not well understood. It is believed to interact with enzymes and other proteins through hydrogen bonding and hydrophobic interactions. It has also been suggested that 4-(3-Pyrrolidinyl)pyrimidine dihydrochloride may act as an allosteric modulator, influencing the activity of enzymes and other proteins.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-(3-Pyrrolidinyl)pyrimidine dihydrochloride are not well understood. It has been shown to inhibit the activity of enzymes involved in DNA replication, transcription, and translation, suggesting that it may have an inhibitory effect on gene expression. In addition, it has been shown to inhibit the activity of enzymes involved in cell metabolism, suggesting that it may have an inhibitory effect on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-Pyrrolidinyl)pyrimidine dihydrochloride in laboratory experiments include its availability, low cost, and ease of synthesis. Furthermore, it is a stable compound that is relatively non-toxic and has a low molecular weight, making it suitable for use in a wide range of experiments.
The main limitation of using 4-(3-Pyrrolidinyl)pyrimidine dihydrochloride in laboratory experiments is its lack of specificity. It has been shown to interact with a variety of proteins, making it difficult to control the effects of the compound in experiments. In addition, its mechanism of action is not well understood, making it difficult to predict the effects of the compound in experiments.
Orientations Futures
For 4-(3-Pyrrolidinyl)pyrimidine dihydrochloride include further research into its mechanism of action, its effects on gene expression, and its potential applications in drug development. In addition, further research is needed to develop methods for controlling the effects of the compound in laboratory experiments, and to identify potential therapeutic uses for the compound. Finally, further research is needed to explore the potential of 4-(3-Pyrrolidinyl)pyrimidine dihydrochloride as a tool for studying protein structure and function.
Propriétés
IUPAC Name |
4-pyrrolidin-3-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-3-9-5-7(1)8-2-4-10-6-11-8;;/h2,4,6-7,9H,1,3,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUQCHJSUIBKOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Pyrrolidinyl)pyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 4-{1-hydroxy-3-(hydroxyimino)-1-[2-(hydroxyimino)propyl]butyl}-1-piperidinecarboxylate](/img/structure/B1486151.png)
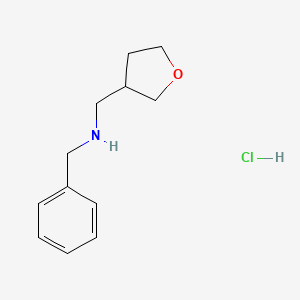
![5-Ethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1486155.png)
![N-[(3-Methyl-3-pyrrolidinyl)methyl]cyclopropanecarboxamide hydrochloride](/img/structure/B1486157.png)
![2-(Tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1486158.png)
![2-Propyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1486159.png)
![N,N-Dimethyl(6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methanamine dihydrochloride](/img/structure/B1486160.png)
![Ethyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate](/img/structure/B1486164.png)
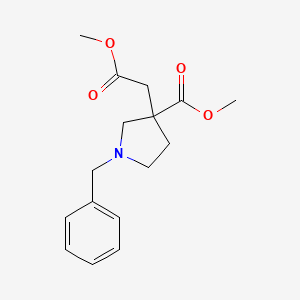
![1-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B1486168.png)
